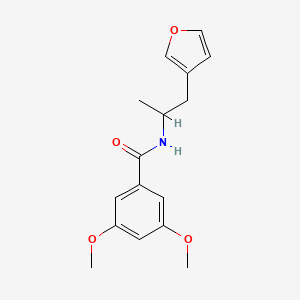

N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethoxybenzamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Reactivity and Synthesis

N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethoxybenzamide and related compounds exhibit unique properties and reactivity that make them valuable in chemical synthesis. For instance, 3,4-dimethoxyfuran (related to the query compound) is more reactive than furan itself, allowing for efficient substitution reactions, such as Mannich reactions, to produce various derivatives (Iten, Hofmann, & Eugster, 1978). Kumar et al. (2015) also highlighted the synthesis of furan derivatives under catalyst-free conditions, revealing potential applications in developing metal ion sensors (Kumar, Kumawat, Gupta, & Sharma, 2015).

Structural and Photophysical Properties

The structural characteristics of similar compounds are essential for understanding their applications. Mkadmh et al. (2020) detailed the structural characterization of a dimethoxybenzylidene furan derivative, emphasizing the significance of quantum chemical calculations in determining stability and geometry (Mkadmh, Morjan, Raftery, Awadallah, & Gardiner, 2020). Morton and Barrett (2005) explored the use of dimethoxybenzene derivatives for Diels-Alder reactions, showing the potential for creating complex organic structures (Morton & Barrett, 2005).

Application in Material Science

Compounds with furan moieties, similar to the query chemical, have been studied for their application in material sciences. Wilsens et al. (2014) discussed the influence of the furandicarboxamide moiety in poly(ester amide)s, contributing to the field of polymer chemistry (Wilsens, Deshmukh, Noordover, & Rastogi, 2014). Horii et al. (2005) presented a method for the paired electrosynthesis of dimethoxy-dihydrofuran, furthering the development of synthetic methods in electrochemistry (Horii, Atobe, Fuchigami, & Marken, 2005).

Biological Applications

Furans and their derivatives are also studied for their biological properties. Chen et al. (2013) synthesized benzofuran derivatives catalyzed by iodine, indicating potential applications in medicinal chemistry (Chen, Li, Liu, & Wang, 2013). Romagnoli et al. (2015) explored the anticancer and antiangiogenic activity of benzofuran derivatives, demonstrating their potential in cancer therapy (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Schiaffino Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Propriétés

IUPAC Name |

N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-11(6-12-4-5-21-10-12)17-16(18)13-7-14(19-2)9-15(8-13)20-3/h4-5,7-11H,6H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCFNHDVLBIIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone](/img/structure/B2760532.png)

![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)

![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)

![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)

![tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate](/img/structure/B2760551.png)